molecular formula C14H16N2O4 B2693705 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one CAS No. 1101200-82-1

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one

Cat. No. B2693705
CAS RN: 1101200-82-1
M. Wt: 276.292
InChI Key: FRQCWPWNVOIPQE-UHFFFAOYSA-N
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Description

The compound contains a piperazin-2-one group, which is a type of heterocyclic amine. It also contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. The piperazin-2-one group can participate in various reactions, such as acylation, alkylation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure .

Advantages and Limitations for Lab Experiments

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one has several advantages for use in scientific research, including its potent inhibitory effects on the serotonin and dopamine transporters, which make it a promising candidate for further research in the field of neuroscience. However, there are also several limitations to its use, including its potential for abuse and its unknown long-term effects on the brain.

Future Directions

There are several future directions for research on 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one, including further studies on its mechanism of action and its potential use in the treatment of various psychiatric disorders. Additionally, further research is needed to determine the long-term effects of this compound on the brain and its potential for abuse.

Synthesis Methods

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one can be synthesized using various methods, including the condensation reaction between 3-methylpiperazine and 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting compound is purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one has been found to be a potent serotonin and dopamine transporter inhibitor, which makes it a promising candidate for further research in the field of neuroscience. It has been found to exhibit stimulant and entactogenic effects, which could potentially be useful in the treatment of various psychiatric disorders such as depression and anxiety.

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, many aromatic ethers and heterocyclic amines are potentially hazardous and should be handled with care .

properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-14(18)15-4-5-16(9)13(17)7-10-2-3-11-12(6-10)20-8-19-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQCWPWNVOIPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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